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Compound of Interest

Compound Name: AMG-397

cat. No.: B1574543

Technical Support Center: AMG-397

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and
frequently asked questions (FAQs) regarding the off-target effects and kinase screening of
AMG-397, a potent and selective oral inhibitor of Myeloid Cell Leukemia 1 (MCL-1).

l. Frequently Asked Questions (FAQSs)

Q1: What is the primary known safety concern with AMG-3977?

Al: The primary safety concern that led to the clinical hold of AMG-397 is cardiotoxicity.[1][2]
This has been a recurring issue for several MCL-1 inhibitors that have entered clinical trials.[2]

Q2: Is the cardiotoxicity of AMG-397 caused by off-target kinase effects?

A2: While AMG-397 has been evaluated for off-target interactions, the prevailing hypothesis is
that the observed cardiotoxicity is an on-target effect related to the inhibition of MCL-1 in
cardiomyocytes.[3][4] MCL-1 is known to play a crucial role in mitochondrial function and
survival of cardiomyocytes.[3][4] Inhibition of MCL-1 in these cells can disrupt mitochondrial
integrity, leading to cell death that is often necrotic rather than apoptotic.

Q3: Were any off-target interactions identified for AMG-3977?
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A3: According to the clinical trial protocol for NCT03465540, AMG-397 was found to interact
with several off-target receptors in vitro. However, these interactions were not anticipated to be
clinically significant within the proposed therapeutic dose range. Specific details of these off-
target interactions and the receptors involved are not publicly available.

Q4: Was AMG-397 screened against a panel of kinases?

A4: As a standard part of preclinical development for kinase inhibitors, it is highly probable that
AMG-397 was screened against a kinase panel to assess its selectivity. However, the specific
results of such a kinome scan for AMG-397 are not publicly disclosed.

Q5: How can | assess the potential for cardiotoxicity of an MCL-1 inhibitor in my experiments?

A5: It is recommended to use a multi-pronged approach. In vitro, human induced pluripotent
stem cell-derived cardiomyocytes (hiPSC-CMs) are a valuable model to assess effects on
viability, contractility, and mitochondrial function. For in vivo studies, rodent models can provide
insights into systemic effects, and monitoring cardiac biomarkers such as troponin is crucial.

Il. Troubleshooting Guide
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Problem

Possible Cause

Suggested Solution

Unexpected cell death in non-

cancerous cell lines

On-target MCL-1 inhibition in
cells dependent on MCL-1 for

survival.

Verify the MCL-1 dependency
of your cell line. Consider
using cell lines with known low
MCL-1 dependence as

negative controls.

Off-target effects.

Perform a broader screening of
your compound against a
panel of relevant kinases and
receptors to identify potential

off-target liabilities.

Inconsistent results in

cardiomyocyte viability assays

Poor compound solubility or

stability in media.

Prepare fresh stock solutions
of AMG-397 and ensure
complete dissolution before

adding to the culture media.

Insufficient treatment duration

to observe effects.

Extend the treatment duration
(e.g., 48-72 hours) as
cardiotoxic effects may be

delayed.

Edge effects in multi-well

plates.

Avoid using the outer wells of
the plate for experimental
samples. Fill them with sterile
phosphate-buffered saline
(PBS) or media to maintain

humidity.

Difficulty distinguishing
between apoptosis and

necrosis in cardiomyocytes

MCL-1 inhibitor-induced
cardiotoxicity often manifests

as necrosis.

Use a combination of assays.
For example, Annexin
V/Propidium lodide (PI)
staining can help differentiate
between early apoptosis
(Annexin V positive, Pl
negative) and late
apoptosis/necrosis (Annexin V

and PI positive).
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Ill. Data Presentation

While specific quantitative data for AMG-397's off-target kinase profile is not publicly available,
a typical kinase screening dataset would be presented as follows:

Table 1: lllustrative Kinase Selectivity Profile for a Hypothetical MCL-1 Inhibitor

Kinase Target ICs0 (NM) % Inhibition @ 1 pM
MCL-1 (On-Target) 0.5 99%

Kinase A >10,000 <10%

Kinase B 5,200 25%

Kinase C >10,000 <5%

Kinase X 8,500 15%

This table is a template. Actual data for AMG-397 is not publicly available.

IV. Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiolabeled ATP
Method)

This protocol provides a general method for assessing the inhibitory activity of a compound
against a specific kinase.

Objective: To determine the concentration of the test compound (e.g., AMG-397) required to
inhibit 50% of the kinase activity (ICso).

Materials:
e Purified recombinant kinase

» Kinase-specific substrate (peptide or protein)
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

Adenosine triphosphate (ATP), non-radiolabeled
[y-32P]ATP

Test compound stock solution (in DMSO)
Phosphoric acid (85%)

P81 phosphocellulose paper

Scintillation vials and scintillation fluid

Scintillation counter

Procedure:

Prepare serial dilutions of the test compound in kinase reaction buffer.
In a microcentrifuge tube, combine the kinase, substrate, and diluted test compound.

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [y-32P]ATP. The
final ATP concentration should be at or near the Km for the specific kinase.

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear
range.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose
paper.

Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [y-
32P]ATP.

Dry the P81 paper and place it in a scintillation vial with scintillation fluid.

Quantify the incorporated radioactivity using a scintillation counter.
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o Calculate the percentage of kinase inhibition for each compound concentration relative to a
DMSO control.

o Determine the ICso value by fitting the data to a dose-response curve.

Cardiomyocyte Contractility Assay

This protocol outlines a general method for assessing the effect of a compound on the
contractility of cardiomyocytes in vitro.

Objective: To evaluate the impact of the test compound on the beating rate and amplitude of
cultured cardiomyocytes.

Materials:

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

Cardiomyocyte culture medium

Multi-well plates suitable for microscopy

Test compound stock solution (in DMSO)

High-speed video microscopy system

Image analysis software capable of motion tracking

Procedure:

e Plate hiPSC-CMs on multi-well plates and culture until a spontaneously contracting
monolayer is formed.

o Acquire baseline video recordings of cardiomyocyte contractility before adding the test
compound.

e Add the test compound at various concentrations to the culture medium. Include a vehicle
control (DMSO).
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 Incubate the cells with the compound for the desired duration (e.g., acute exposure for
minutes to hours, or chronic exposure for days).

» Following incubation, acquire video recordings of cardiomyocyte contractility at each
concentration.

o Use image analysis software to quantify contractility parameters such as beat rate, amplitude
of contraction, and contraction/relaxation kinetics.

o Compare the contractility parameters of compound-treated cells to the baseline and vehicle
control to determine the effect of the compound.

V. Visualizations
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Caption: AMG-397 Mechanism of Action in Apoptosis.
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Kinase Screening Workflow

Test Compound
(e.g., AMG-397)
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(IC50 / % Inhibition)
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Caption: General Workflow for Kinase Inhibitor Screening.
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Caption: Hypothesized On-Target Cardiotoxicity of AMG-397.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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